
(S)-1-(3-Pyridyl)ethanol
Overview
Description
(S)-1-(3-Pyridyl)ethanol (CAS: 5096-11-7) is a chiral alcohol with a pyridine ring substituted at the 3-position. Its molecular formula is C₇H₉NO, and it has a molecular weight of 123.15 g/mol . The compound requires storage under inert conditions at 2–8°C to maintain stability. It is synthesized via asymmetric catalytic methods, such as spiroborate ester-mediated reactions, achieving high enantiopurity (e.g., 98% ee) . This compound serves as a key intermediate in pharmaceuticals and chiral derivatizing agents for NMR analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1-(3-Pyridyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3-pyridinecarboxaldehyde using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method includes the asymmetric reduction of 3-pyridyl ketone using a chiral catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of 3-pyridinecarboxaldehyde using alcohol dehydrogenases is a widely adopted method due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(3-Pyridyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-pyridylcarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-pyridylmethanol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 3-pyridylcarboxylic acid.
Reduction: 3-pyridylmethanol.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-1-(3-Pyridyl)ethanol is recognized for its role as a building block in the synthesis of biologically active compounds. Its structural features make it a valuable precursor for developing pharmaceuticals, particularly in the context of neuropharmacology and cancer research.
Neuropharmacological Applications
Research indicates that this compound derivatives exhibit potential as neuroprotective agents. Studies have shown that modifications to the pyridine ring can enhance the compound's ability to interact with neurotransmitter systems, thereby influencing cognitive functions and offering therapeutic avenues for neurodegenerative diseases .
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly in relation to tobacco-related carcinogens. For instance, this compound has been shown to modulate the genotoxic effects of nitrosamines in various biological assays, indicating a protective role against DNA damage induced by these carcinogens .
Pharmacological Research
This compound is also utilized in pharmacological studies to understand its metabolism and interaction with biological systems. Its use as a reference compound in drug formulation studies helps elucidate the pharmacokinetics of related substances.
Formulation Studies
Pharmacokinetic studies involving this compound have demonstrated its utility in developing formulations for in vivo experiments. The compound can be solubilized using various excipients, enabling researchers to assess its bioavailability and therapeutic efficacy .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its chirality allows for the production of enantiomerically pure compounds, which is crucial in drug development.
Synthesis of Chiral Compounds
The compound is employed in asymmetric synthesis processes, where it acts as a chiral auxiliary or starting material for synthesizing other chiral entities. This application is particularly relevant in producing pharmaceuticals that require high stereoselectivity .
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
- DNA Damage Protection : A study demonstrated that prior administration of ethanol could reduce DNA damage caused by nitrosamines when combined with this compound, showcasing its potential protective effects against genotoxic agents .
- Neuroprotective Effects : Research has indicated that derivatives of this compound can enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter levels .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-1-(3-Pyridyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with active sites, influencing the compound’s binding affinity and activity. In biochemical pathways, this compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Pyridyl Alcohols
The position of the pyridyl group significantly impacts physicochemical and analytical properties:
- Key Insight : The 2-pyridyl isomer exhibits the largest Δδ (2.88 ppm), facilitating enantiomer discrimination in NMR, whereas the 3-pyridyl isomer balances moderate Δδ with high enantiopurity .
Substituted Pyridyl Alcohols
Substituents on the pyridine ring alter molecular properties and bioactivity:
- Key Insight: Fluorination increases molecular weight and modifies toxicity profiles, though specific carcinogenicity data for these alcohols are lacking compared to nitrosamine analogs (e.g., NNK) .
Complex Heterocyclic Derivatives
- Key Insight : Bicyclic modifications drastically improve nicotinic acetylcholine receptor binding, highlighting the role of structural complexity in drug design .
Metabolic and Toxicological Comparisons
Contrast with Carcinogenic Nitrosamines
- Key Insight: The presence of a nitrosamine group (vs. an alcohol) in NNK/NNAL drives carcinogenicity via CYP-mediated DNA adduct formation .
Metabolic Activation Pathways
- NNK/NNAL : Metabolized by CYP2A6 and CYP2E1 to reactive intermediates that form DNA adducts, leading to lung and pancreatic tumors in rodents .
- This compound: No evidence of carcinogenic metabolism; likely undergoes Phase II conjugation (e.g., glucuronidation) due to its alcohol moiety .
Chiral Analysis
- ³¹P NMR Derivatization: this compound shows a Δδ of 1.26 ppm when derivatized with chiral agents, enabling precise enantiomer quantification .
Biological Activity
(S)-1-(3-Pyridyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and genotoxicity research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
This compound, with the chemical formula CHNO, is a pyridine derivative. Its structure features a hydroxyl group attached to a pyridine ring, which is significant for its biological interactions. The compound has been studied for its pharmacological properties and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the pyridine nucleus, including this compound, exhibit substantial antimicrobial properties. A study highlighted that derivatives with a 3-pyridyl moiety demonstrated high antibacterial activity against various Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from less than 3.09 to 500 µg/mL .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | < 3.09 |
Enterococcus faecalis | < 10 | |
Escherichia coli | < 50 |
The presence of additional functional groups, such as hydroxyl or methoxy groups, enhances the biological activities of these compounds .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Studies have shown that pyridine derivatives can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is attributed to the electron-donating ability of the hydroxyl group in the compound .
Genotoxicity Studies
Genotoxicity assessments have revealed that this compound may influence DNA damage responses. In experiments involving nitrosamine-induced DNA damage in Escherichia coli, ethanol treatment prior to exposure reduced genotoxic effects significantly . However, when administered after a prolonged period, ethanol appeared to enhance DNA damage, indicating a complex interaction between ethanol and nitrosamines that may also involve this compound as a metabolite.
Case Studies and Clinical Relevance
A notable case study examined the urinary excretion patterns of this compound following the administration of related compounds in canine models. The results indicated that this compound is metabolized and excreted in conjugated forms, suggesting its potential role as a biomarker for exposure to pyridine derivatives in toxicological studies .
Q & A
Basic Questions
Q. What synthetic strategies are recommended for producing (S)-1-(3-Pyridyl)ethanol with high enantiomeric purity?
- Methodological Answer : Asymmetric reduction of the corresponding ketone precursor (e.g., 1-(3-pyridyl)ethanone) using chiral catalysts or biocatalysts is a common approach. For example, hydrazine hydrate and NaOH in diethylene glycol under controlled temperatures (235–240°C) can reduce ketones to secondary alcohols, though enantioselectivity requires chiral auxiliaries or catalysts . Post-synthesis, chiral HPLC (e.g., Chiralcel OJ-H column) is critical for verifying enantiomeric purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with characteristic peaks for the pyridyl ring (δ 8.5–7.2 ppm for aromatic protons) and the ethanol moiety (δ 4.8–1.5 ppm for -CH(OH)-).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 123.15 (C₇H₉NO) .
- IR Spectroscopy : O-H stretching (~3300 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) confirm functional groups .
Q. What storage conditions preserve the stability of this compound?
- Methodological Answer : Store under an inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the alcohol group or pyridyl ring degradation. Use amber vials to minimize light exposure .
Advanced Questions
Q. How can enantiomeric excess (ee) of this compound be rigorously quantified?
- Methodological Answer : Chiral HPLC with a polar organic mobile phase (e.g., n-hexane/ethanol, 97:3) on a Chiralcel OJ-H column resolves enantiomers. Key parameters:
- Flow Rate : 0.8 mL/min
- Temperature : 40°C
- Detection : UV at 210 nm
Retention times (e.g., 22.2 min for R-enantiomer vs. 24.2 min for S-enantiomer) and resolution factors (Rₛ ≥ 2.0) ensure accuracy .
Q. What metabolomics approaches identify and quantify this compound-derived metabolites?
- Methodological Answer :
- Sample Preparation : Spike internal standards (ISTDs) like deuterated analogs during quenching to correct for matrix effects .
- Analytical Workflow : UPLC-ESI-MS/MS with a C18 column detects metabolites such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). Quantify using MRM transitions (e.g., m/z 207 → 130 for NNAL) .
- Data Processing : TraceFinder 3.0 software integrates peaks and normalizes responses to ISTDs .
Q. How does this compound contribute to DNA adduct formation in carcinogenesis studies?
- Methodological Answer : In vitro studies show that pyridyl alcohols can form pyridyloxobutyl (POB)-DNA adducts via metabolic activation. Key steps:
Properties
IUPAC Name |
(1S)-1-pyridin-3-ylethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUEBURHKSKDG-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.